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Compound of Interest

Compound Name:
7-bromo-1H-indole-3-carboxylic

acid

CAS No.: 86153-25-5

Cat. No.: B1292719

Get Quote

Electronic Structure & Pharmacophore Implications

Executive Summary
7-Bromo-1H-indole-3-carboxylic acid (CAS: 86153-25-5) represents a bifunctional

pharmacophore combining a polarizable halogen bond donor (C7-Br) with a classic hydrogen

bond donor/acceptor motif (indole-COOH). Unlike its unsubstituted parent, the 7-bromo

derivative exhibits distinct electronic anisotropy, enhancing its affinity for hydrophobic pockets

in protein targets (e.g., CK2, JNK3) via sigma-hole interactions.[1] This guide dissects its

electronic properties to support rational drug design.[1]

Electronic Structure & Physicochemical Profiling
Molecular Orbital Theory & Reactivity
The introduction of a bromine atom at the C7 position significantly alters the frontier molecular

orbitals (FMO) compared to the parent indole-3-carboxylic acid.
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HOMO (Highest Occupied Molecular Orbital): The electron-withdrawing inductive effect (-I) of

the bromine atom stabilizes the HOMO, lowering its energy level. This reduces the oxidative

susceptibility of the indole ring, a desirable trait for metabolic stability.[1]

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is similarly stabilized. The band

gap remains comparable to the parent scaffold but shifted to lower potentials, influencing the

molecule's UV-Vis absorption profile (typically

~280-290 nm).

Sigma-Hole Formation: The C-Br bond creates a region of positive electrostatic potential

(ESP) on the extension of the bond axis—the "sigma hole." This electronic feature is critical

for engaging backbone carbonyls in kinase hinge regions.

Table 1: Estimated Electronic & Physicochemical Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/261609830_The_Biosynthetic_Pathway_of_Indole-3-Carbaldehyde_and_Indole-3-Carboxylic_Acid_Derivatives_in_Arabidopsis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Est.)
Context / Mechanistic
Basis

pKa (COOH) 3.75 ± 0.15

Slightly more acidic than

indole-3-COOH (~3.90) due to

long-range -I effect of 7-Br.

pKa (NH) ~15.8

7-Br withdraws density from

the N1-H bond, increasing

acidity relative to indole

(~16.2).

LogP 2.8 - 3.1

Increased lipophilicity vs.

parent (LogP ~1.4) due to the

heavy halogen atom.

Dipole Moment ~5.2 D

Vector sum of the COOH and

C-Br dipoles; influences

solubility and orientation in

fields.

TPSA ~50 Å²

Polar surface area dominated

by the carboxylate and NH;

predicts good membrane

permeability.

Substituent Effects (The "7-Bromo" Influence)
The 7-position is unique in the indole scaffold. Being adjacent to the N1-H, the bromine exerts

a steric and electronic influence on the hydrogen bond donor capability of the pyrrole nitrogen.

[1]

Inductive (-I): Dominant effect. Withdraws electron density from the ring system.

Resonance (+R): Weak interaction due to poor orbital overlap (4p of Br vs 2p of C), resulting

in net deactivation of the ring toward electrophilic attack.[1]

Pharmacophore & Binding Dynamics
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The utility of this scaffold in drug discovery is driven by two primary interaction vectors:

The Acidic Head (C3-COOH): Forms salt bridges with lysine/arginine residues or hydrogen

bonds with polar residues.

The Halogen Tail (C7-Br): Engages in halogen bonding (XB).

Halogen Bonding Mechanism
The 7-Br substituent is not merely a hydrophobic space-filler. It acts as a Lewis acid (XB donor)

interacting with Lewis bases (XB acceptors, e.g., C=O, H2O).[1]

Ligand (7-Br-Indole)

Protein Target (Backbone)

Br (C7) σ-hole (+) O=C (Backbone)
Halogen Bond

(160-180° angle)

Fig 1. Directional Halogen Bonding: The sigma-hole on Bromine interacts with the nucleophilic carbonyl oxygen.

Click to download full resolution via product page

[1]

Synthetic Pathways[1][2]
To access 7-bromo-1H-indole-3-carboxylic acid with high regiochemical fidelity, a two-step

sequence via the Vilsmeier-Haack reaction followed by Pinnick oxidation is the industry

standard for research scales.[1]

Synthesis Workflow
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Starting Material
7-Bromoindole

Step 1: Formylation
(Vilsmeier-Haack)

POCl3, DMF
0°C to 80°C

Intermediate
7-Bromoindole-3-carboxaldehyde

Hydrolysis (NaOH/H2O)

Step 2: Oxidation
(Pinnick Conditions)

NaClO2, NaH2PO4
2-Methyl-2-butene (Scavenger)

Product
7-Bromo-1H-indole-3-carboxylic acid

Acidification & Filtration

Fig 2. Synthetic route from 7-bromoindole to the target carboxylic acid.

Click to download full resolution via product page

Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromo-1H-indole-3-carboxaldehyde

Reagent Formation: In a dry round-bottom flask under

, cool DMF (3.0 equiv) to 0°C. Dropwise add

(1.2 equiv). Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).

Addition: Dissolve 7-bromoindole (1.0 equiv) in DMF and add slowly to the reagent mixture.

Reaction: Warm to 80°C for 2 hours. Monitor by TLC (Rf of aldehyde is significantly lower

than indole).
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Workup: Pour onto ice/water. Basify to pH 9-10 with 5M NaOH. The aldehyde precipitates as

a solid. Filter, wash with water, and dry.[1]

Step 2: Oxidation to 7-Bromo-1H-indole-3-carboxylic acid (Pinnick Oxidation) Rationale:

Pinnick oxidation is chosen over

to prevent oxidative degradation of the electron-rich indole ring.

Setup: Dissolve the aldehyde (1.0 equiv) in

-BuOH/THF (1:1) and water. Add 2-methyl-2-butene (10 equiv) as a chlorine scavenger.

Oxidation: Add

(3.0 equiv) and

(3.0 equiv) dissolved in water dropwise.

Isolation: Stir at RT for 4-6 hours. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1]

Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Experimental Validation Protocols (Self-Validating
Systems)
To verify the electronic properties described above, the following standardized protocols should

be employed.

pKa Determination (Potentiometric Titration)
Objective: Determine the precise ionization constant of the carboxylic acid in an aqueous

environment.

Protocol:

Prepare a

M solution of the compound in a mixed solvent system (e.g., Methanol/Water 20:80) to
ensure solubility while minimizing dielectric shift.
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Titrate with 0.1 M KOH (standardized) under

atmosphere to prevent

absorption.

Data Analysis: Plot pH vs. Volume of titrant. The first inflection point corresponds to the

COOH deprotonation. Use the Henderson-Hasselbalch equation, correcting for the

organic co-solvent effect (Yasuda-Shedlovsky extrapolation) to obtain aqueous pKa.[1]

DFT Calculation of Frontier Orbitals
Objective: Visualize the HOMO/LUMO and Sigma Hole.

Methodology:

Software: Gaussian 16 or ORCA.

Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic electronic states).[1]

Solvation Model: IEFPCM (Water) to simulate biological environment.

Output: Generate Electrostatic Potential (ESP) Map mapped onto the electron density

surface (isovalue 0.002 a.u.) to quantify the magnitude of the positive potential on the

bromine atom (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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